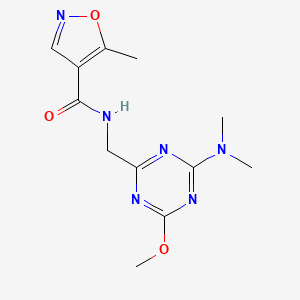

N-((4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)-5-methylisoxazole-4-carboxamide

Description

N-((4-(Dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)-5-methylisoxazole-4-carboxamide is a synthetic compound featuring a 1,3,5-triazine core substituted with dimethylamino (N(CH₃)₂) and methoxy (OCH₃) groups at the 4- and 6-positions, respectively. A methylene bridge connects the triazine ring to a 5-methylisoxazole-4-carboxamide moiety.

Properties

IUPAC Name |

N-[[4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl]methyl]-5-methyl-1,2-oxazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N6O3/c1-7-8(5-14-21-7)10(19)13-6-9-15-11(18(2)3)17-12(16-9)20-4/h5H,6H2,1-4H3,(H,13,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTNKZQKBNQDARE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=NO1)C(=O)NCC2=NC(=NC(=N2)OC)N(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N6O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Synthesizing N-((4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)-5-methylisoxazole-4-carboxamide often involves a multi-step reaction sequence. One approach may include:

Formation of the Triazine Component: This typically involves reacting cyanuric chloride with dimethylamine and methanol, leading to the creation of the triazine moiety.

Assembly with the Isoxazole Component: Using a suitable catalyst, the triazine is then coupled with a pre-synthesized isoxazole derivative.

Industrial Production Methods

In industrial settings, the process is scaled up using continuous flow reactors to ensure consistent yields and purity. Precise control of temperature, pressure, and reagent concentrations is crucial to maintaining the integrity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-((4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)-5-methylisoxazole-4-carboxamide undergoes various chemical reactions, including:

Oxidation: Reacts with oxidizing agents to form hydroxyl or carbonyl derivatives.

Reduction: Can be reduced under specific conditions to form amine derivatives.

Substitution: The triazine and isoxazole groups can undergo nucleophilic substitution reactions, often in the presence of catalysts.

Common Reagents and Conditions

Common reagents include:

Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

Reducing Agents: Lithium aluminum hydride, sodium borohydride.

Catalysts: Palladium, platinum, or other transition metals used in catalytic hydrogenation or substitution reactions.

Major Products

The reactions typically result in derivatives such as hydroxyl-isoxazole, carbonyl-triazine, and amine-triazine compounds, depending on the specific reaction and conditions used.

Scientific Research Applications

Chemistry

Catalysis: Serves as a ligand in metal-catalyzed reactions, enhancing the efficiency and selectivity of the catalytic process.

Synthetic Intermediate: Used in the synthesis of more complex molecules in organic chemistry.

Biology and Medicine

Drug Development: Explored for its potential in designing new therapeutic agents, particularly in targeting specific enzymes or receptors.

Biological Probes: Utilized in studying biological pathways and interactions at the molecular level.

Industry

Materials Science: Applied in the development of advanced materials with specific properties, such as polymers and coatings.

Agriculture: Investigated for its role in the formulation of new agrochemicals.

Mechanism of Action

N-((4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)-5-methylisoxazole-4-carboxamide exerts its effects through various molecular mechanisms:

Enzyme Inhibition: Binds to active sites of enzymes, inhibiting their activity.

Receptor Interaction: Engages with cellular receptors, modulating their signaling pathways.

DNA/RNA Interaction: Intercalates with DNA or RNA strands, affecting transcription or translation processes.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Structural Analogues with Triazine Cores

a. Sulfonamide-Triazine Derivatives ()

Compounds such as 2-[(4-amino-6-N-substituted-1,3,5-triazin-2-yl)methylthio]-N-(imidazolidin-2-ylidene)-4-chloro-5-methylbenzenesulfonamide share the triazine core but differ in substituents and functional groups:

- Triazine Substituents: Amino and alkyl/aryl groups at the 4- and 6-positions.

- Linkage : A methylthio (-SCH₂-) group connects the triazine to a sulfonamide moiety.

- Key Differences: The target compound uses a methylene (-CH₂-) bridge and carboxamide group instead of methylthio and sulfonamide.

b. N-((4-Methoxy-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)-5-phenylisoxazole-3-carboxamide ()

This compound (CAS: 2034351-57-8) is structurally closest to the target molecule:

- Triazine Substituents : Methoxy (OCH₃) and pyrrolidinyl (C₄H₈N) at the 6- and 4-positions.

- Isoxazole Group : A phenyl-substituted isoxazole at position 5 (vs. methyl in the target compound).

- Molecular Weight : 380.4 g/mol (vs. ~306 g/mol for the target compound, estimated from C₁₃H₁₈N₆O₃).

Carboxamide-Containing Heterocycles ()

Pyrazole-carboxamide derivatives (e.g., 5-chloro-N-(4-cyano-1-aryl-1H-pyrazol-5-yl)-1-aryl-3-methyl-1H-pyrazole-4-carboxamide) exhibit:

- Core Structure : Dual pyrazole rings with chloro, methyl, and aryl substituents.

- Functional Groups : Carboxamide linkage similar to the target compound.

- Synthesis: Utilizes EDCI/HOBt coupling in DMF, yielding 60–71% .

Imidazotriazinone Derivatives ()

Compounds like 3-methyl-4-oxo-3,4-dihydroimidazo[5,1-d][1,2,3,5]tetrazine-8-carboxylic acid (related to temozolomide) are structurally distinct but share nitrogen-rich heterocycles:

Comparative Data Table

Biological Activity

N-((4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)-5-methylisoxazole-4-carboxamide is a complex organic compound with potential therapeutic applications. Its structure includes a triazine ring and an isoxazole moiety, which contribute to its biological activity. This article reviews the compound's biological mechanisms, pharmacological effects, and relevant research findings.

Chemical Structure and Properties

The compound can be characterized by its molecular formula and a molecular weight of approximately 288.3 g/mol. The presence of the dimethylamino and methoxy groups on the triazine ring enhances its solubility and reactivity.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 288.3 g/mol |

| Density | 1.2 g/cm³ |

| Boiling Point | 304.9 °C |

| Melting Point | 162-166 °C |

The biological activity of this compound can be attributed to several mechanisms:

1. Enzyme Inhibition:

The compound acts as an inhibitor of specific enzymes by binding to their active sites, which disrupts their normal function.

2. Receptor Interaction:

It engages with cellular receptors, thereby modulating various signaling pathways that are critical for cellular responses.

3. DNA/RNA Interaction:

The compound can intercalate with nucleic acids, influencing transcription and translation processes, which may lead to altered gene expression.

Biological Activity

Research indicates that this compound exhibits a range of biological activities:

Antitumor Activity:

Studies have shown that this compound has significant antitumor properties. It has been tested against various cancer cell lines, demonstrating cytotoxic effects that inhibit cell proliferation.

Antimicrobial Properties:

Preliminary investigations suggest that the compound possesses antimicrobial activity against certain bacterial strains, making it a candidate for further development in treating infections.

Neuroprotective Effects:

There is emerging evidence supporting its neuroprotective effects in models of neurodegenerative diseases. The compound may mitigate oxidative stress and inflammation in neuronal cells.

Case Studies

Several case studies highlight the efficacy of this compound:

Case Study 1: Antitumor Efficacy

In vitro studies on human breast cancer cell lines revealed that treatment with the compound resulted in a dose-dependent decrease in cell viability. The IC50 value was determined to be approximately 15 µM, indicating potent antitumor activity.

Case Study 2: Antimicrobial Testing

A series of antimicrobial assays demonstrated that the compound exhibited significant inhibitory effects against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MIC) of 32 µg/mL and 64 µg/mL, respectively.

Research Findings

Recent research has focused on optimizing the synthesis and enhancing the biological activity of this compound:

Synthesis Optimization:

The synthesis involves multiple steps including the reaction of dimethylamine with methoxy-substituted triazines under controlled conditions to yield high-purity products suitable for biological testing.

Structure-Activity Relationship (SAR):

Studies have explored various analogs of the compound to identify structural modifications that enhance its potency and selectivity for specific biological targets.

Q & A

Basic Research Questions

Q. What are the recommended analytical methods for confirming the purity and structural integrity of N-((4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)-5-methylisoxazole-4-carboxamide?

- Methodological Answer : High-performance liquid chromatography (HPLC) is essential for purity assessment, while nuclear magnetic resonance (NMR) spectroscopy and infrared (IR) spectroscopy confirm structural features such as the triazine ring, dimethylamino group, and isoxazole-carboxamide linkage. Mass spectrometry (MS) provides molecular weight validation .

Q. What synthetic pathways are commonly employed for synthesizing triazine-linked isoxazole derivatives like this compound?

- Methodological Answer : Multi-step reactions typically involve:

Triazine core functionalization : Chlorination of 1,3,5-triazine followed by nucleophilic substitution with dimethylamine and methoxy groups.

Isoxazole coupling : Amide bond formation between the triazine-methyl intermediate and 5-methylisoxazole-4-carboxylic acid using coupling agents like EDCI/HOBt .

Reaction conditions (e.g., solvent polarity, temperature) must be optimized to avoid side products such as unsubstituted triazine intermediates .

Q. How do electron-donating groups (e.g., methoxy, dimethylamino) on the triazine ring influence the compound’s reactivity?

- Methodological Answer : The methoxy group enhances electron density at the triazine ring, favoring nucleophilic substitutions, while the dimethylamino group stabilizes intermediates via resonance. Computational modeling (e.g., DFT calculations) can predict charge distribution and reaction sites .

Advanced Research Questions

Q. How can computational tools resolve contradictions in predicted vs. observed biological activities of this compound?

- Methodological Answer : Molecular docking studies (e.g., AutoDock Vina) and molecular dynamics simulations clarify binding affinities to targets like kinases or enzymes. For example, discrepancies in IC₅₀ values may arise from conformational flexibility of the isoxazole-carboxamide moiety, which can be analyzed using free-energy perturbation (FEP) methods .

Q. What experimental strategies are recommended to optimize regioselectivity during triazine functionalization?

- Methodological Answer :

- Stepwise substitution : Introduce methoxy groups before dimethylamino to leverage steric and electronic effects.

- Catalytic control : Use transition-metal catalysts (e.g., Pd) for selective C-N bond formation.

- In-situ monitoring : Real-time FTIR or Raman spectroscopy tracks intermediate formation and guides reaction quenching .

Q. How do structural modifications (e.g., replacing isoxazole with oxazole) affect the compound’s biological activity?

- Methodological Answer : Comparative structure-activity relationship (SAR) studies are critical. For example:

- Isoxazole vs. oxazole : Isoxazole’s lower aromaticity may enhance hydrogen-bonding with target proteins.

- Data validation : Use SPR (surface plasmon resonance) to compare binding kinetics of analogs .

A table of analogs and their bioactivities can be constructed for systematic analysis .

Q. What methodologies address contradictory solubility data in polar vs. nonpolar solvents?

- Methodological Answer :

- Solubility parameter analysis : Use Hansen solubility parameters to predict solvent compatibility.

- Co-solvency studies : Test binary solvent systems (e.g., DMSO/water) to enhance dissolution.

- Crystallography : X-ray diffraction identifies polymorphic forms affecting solubility .

Q. How can heterogeneous catalysis improve the scalability of this compound’s synthesis?

- Methodological Answer : Immobilized catalysts (e.g., silica-supported palladium) reduce metal leaching and enable reuse. Microreactor systems enhance heat/mass transfer during exothermic steps like amide coupling .

Methodological Notes for Contradiction Analysis

- Biological activity conflicts : Cross-validate enzyme assays (e.g., fluorescence polarization vs. calorimetry) to rule out assay-specific artifacts .

- Synthetic yield discrepancies : Statistical design of experiments (DoE) identifies critical variables (e.g., temperature, stoichiometry) affecting reproducibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.